BenchChemオンラインストアへようこそ!

1-Benzyl-4-(4-iodobenzoyl)piperazine

Physicochemical profiling Drug-likeness Lead optimization

Source high-purity 1-Benzyl-4-(4-iodobenzoyl)piperazine (CAS 352445-27-3), a versatile arylpiperazine building block for medicinal chemistry and CNS drug discovery. Its para-iodo substituent enables mild Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for systematic SAR exploration. With a computed XLogP3 of 2.5, TPSA of 23.6 Ų, and zero H-bond donors, this 98% pure scaffold offers optimal blood-brain barrier penetration potential. The reactive C–I bond (BDE ~57 kcal/mol) also supports radioiodination for SPECT tracer development. Ideal for neuroscience target engagement studies and orphan GPCR ligand discovery. Inquire for bulk pricing and global shipping.

Molecular Formula C18H19IN2O
Molecular Weight 406.267
CAS No. 352445-27-3
Cat. No. B2444327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-iodobenzoyl)piperazine
CAS352445-27-3
Molecular FormulaC18H19IN2O
Molecular Weight406.267
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C18H19IN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
InChIKeyWBGYLBFXKRMKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(4-iodobenzoyl)piperazine (CAS 352445-27-3): Arylpiperazine Scaffold for Medicinal Chemistry and Probe Development


1-Benzyl-4-(4-iodobenzoyl)piperazine (CAS 352445-27-3), also named (4-benzylpiperazin-1-yl)-(4-iodophenyl)methanone, is a synthetic arylpiperazine derivative with the molecular formula C18H19IN2O and a molecular weight of 406.3 g/mol [1]. The compound features a benzyl-substituted piperazine ring linked via a carbonyl group to a 4-iodophenyl moiety. It belongs to the Oprea library of drug-like small molecules (Oprea1_386788) and is classified as a versatile small molecule scaffold . The iodine atom at the para-position of the benzoyl group provides a synthetic handle for further derivatization, including transition metal-catalyzed cross-coupling reactions and potential radioiodination for imaging applications [2].

Why 1-Benzyl-4-(4-iodobenzoyl)piperazine Cannot Be Replaced by Common Arylpiperazine Analogs


Arylpiperazine derivatives constitute a broad and highly populated chemical class, yet specific substitution patterns critically govern both physicochemical properties and biological target engagement [1]. The concurrent presence of three distinguishing features in 1-benzyl-4-(4-iodobenzoyl)piperazine—the N-benzyl group, the amide carbonyl linker, and the para-iodo substituent on the benzoyl ring—creates a unique property profile that simple analogs cannot replicate. Removal of the benzyl group, reduction of the carbonyl to a methylene, or relocation of the iodine atom each independently alter logP, hydrogen-bond acceptor geometry, and the compound's capacity to serve as a substrate for metal-catalyzed cross-coupling reactions [2]. The computed XLogP3 value of 2.5 and topological polar surface area (TPSA) of 23.6 Ų place this compound in a physicochemical space distinct from its closest commercially available analogs, as quantified in Section 3 [1].

1-Benzyl-4-(4-iodobenzoyl)piperazine: Quantitative Differentiation Evidence Against Structural Analogs


Computed XLogP3 and TPSA Differentiation from N-Benzyl and N-Methyl Analogs

The target compound exhibits a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 23.6 Ų, as determined by PubChem's computational pipeline [1]. In comparison, the N-methyl analog 1-(4-iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6, MW 330.16 g/mol) has a lower molecular weight and is predicted to have a reduced logP due to the absence of the lipophilic benzyl group . Conversely, the N-benzhydryl analog 1-benzhydryl-4-(4-iodobenzoyl)piperazine introduces a bulkier diphenylmethyl substituent that increases lipophilicity and steric bulk, shifting the compound further from the optimal oral drug-likeness space . The target compound's XLogP3 of 2.5 falls within the range generally considered favorable for both CNS penetration (typically logP 2–4) and aqueous solubility for in vitro assay compatibility.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Versatility of the Para-Iodo Substituent for Cross-Coupling Chemistry

The para-iodo substituent on the benzoyl ring of the target compound serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling systematic SAR exploration at this position [1]. This contrasts with the corresponding para-bromo analog (1-benzyl-4-(4-bromobenzoyl)piperazine), where the C–Br bond is less reactive in oxidative addition, and with the para-fluoro analog (BP-F, from the Li et al. 2011 series), which cannot participate in analogous cross-coupling diversification [2]. The iodine atom also permits radioiodination via isotopic exchange or iododestannylation, as demonstrated for related 4-benzylpiperazine scaffolds, where [125I]BP-I was obtained in 53 ± 10% radiochemical yield with >99% radiochemical purity [2].

Chemical biology tool synthesis Structure-activity relationship Radiolabeling precursor

Vendor-Verified Purity Specification and Commercial Availability Profile

The target compound is commercially available from Leyan (Shanghai Hao Hong Biomedical Technology Co., Ltd.) with a certified purity of 98% (product number 1364195) in 1 g and 5 g quantities . In contrast, the structurally similar compound 1-benzyl-4-(4-iodobenzyl)piperazine (CAS 1490840-70-4), which replaces the carbonyl linker with a methylene group, is listed by the same vendor but with different availability and pricing tiers . The carbonyl-containing target compound provides an sp²-hybridized center that restricts conformational flexibility relative to the fully saturated benzyl analog, potentially conferring distinct binding pose preferences in target engagement studies.

Procurement Quality control Reproducibility

Hydrogen Bond Acceptor/Donor Profile and Its Implications for Target Class Suitability

The target compound possesses 0 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), with a rotatable bond count of 3, as computed by PubChem [1]. This HBD = 0 profile is characteristic of CNS-penetrant small molecules and distinguishes the compound from piperazine derivatives bearing free NH groups (e.g., 4-iodobenzoylpiperazine hydrochloride), which carry 1 HBD and exhibit different solubility and permeability characteristics . The absence of HBD combined with a moderate HBA count of 2 (carbonyl oxygen and piperazine N) yields an HBD/HBA ratio of 0, which is favorable for passive membrane permeation while maintaining sufficient polarity for aqueous solubility.

Medicinal chemistry design Kinase inhibitor GPCR ligand

Recommended Procurement and Application Scenarios for 1-Benzyl-4-(4-iodobenzoyl)piperazine (CAS 352445-27-3)


Scaffold for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The para-iodo substituent provides a reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling systematic exploration of aryl, alkynyl, and amino substituents at the 4-position of the benzoyl ring [1]. This application leverages the compound's C–I bond reactivity (bond dissociation energy approximately 57 kcal/mol), which is significantly lower than that of bromo or chloro analogs, allowing coupling under milder conditions [2]. The benzyl group and amide carbonyl remain intact as spectator groups during cross-coupling, preserving the core scaffold geometry while diversifying the aryl iodide position.

CNS-Penetrant Probe Development Facilitated by Favorable Physicochemical Profile

With a computed XLogP3 of 2.5, TPSA of 23.6 Ų, and zero hydrogen bond donors, the compound resides in physicochemical space associated with CNS drug-likeness [1]. These properties suggest suitability as a starting scaffold for neuroscience target engagement studies, where blood-brain barrier penetration is required. The moderate lipophilicity (XLogP3 = 2.5) also supports dissolution in standard in vitro assay buffers (e.g., DMSO stock solutions with aqueous dilution), facilitating high-throughput screening compatibility.

Precursor for Radioiodinated Imaging Probe Synthesis

The aryl iodide moiety can serve as a precursor for radioiodination (e.g., ¹²⁵I or ¹²³I) via isotopic exchange or iododestannylation approaches, as validated for structurally related 4-benzylpiperazine scaffolds [1]. In the Li et al. 2011 study, a related 4-iodobenzylpiperazine derivative achieved 53 ± 10% isolated radiochemical yield with >99% radiochemical purity, and biodistribution studies in mice demonstrated specific binding to sigma-1 receptor-rich organs [1]. While the target compound bears a benzoyl rather than benzyl linker, the aryl iodide reactivity principles are transferable, positioning this compound as a candidate for SPECT or targeted radiotherapeutic agent development.

Small Molecule Scaffold for GPR151 and Related Orphan GPCR Screening

The compound was included in a cell-based high-throughput primary assay to identify activators of GPR151 (galanin receptor 4), conducted at The Scripps Research Institute Molecular Screening Center [1]. While quantitative activity data (EC₅₀, % activation) from this screen is not publicly available, the inclusion of this compound in the PubChem BioAssay database indicates its selection as a candidate for orphan GPCR ligand discovery. Researchers investigating galanin receptor pharmacology or related class A GPCRs may consider this compound as a screening starting point, particularly given its drug-like computed properties (XLogP3 = 2.5, MW = 406.3) [2].

Quote Request

Request a Quote for 1-Benzyl-4-(4-iodobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.